molecular formula C9H10BrFO3S B2716444 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride CAS No. 2383169-61-5

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride

Cat. No.: B2716444
CAS No.: 2383169-61-5
M. Wt: 297.14
InChI Key: SPXGYOGGQPRXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride is an organic compound that features a bromine atom, a propan-2-yloxy group, and a sulfonyl fluoride group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-hydroxybenzenesulfonyl fluoride.

    Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The bromine atom can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of brominated benzenesulfonic acids.

    Reduction: Formation of debrominated or reduced derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.

    Biological Studies: Used in the study of enzyme inhibitors and protein modifications.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl fluoride: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    5-Bromo-2-fluorobenzenesulfonyl fluoride: Contains a fluorine atom instead of a propan-2-yloxy group.

    5-Bromo-2-chlorobenzenesulfonyl fluoride: Contains a chlorine atom instead of a propan-2-yloxy group.

Uniqueness

5-Bromo-2-propan-2-yloxybenzenesulfonyl fluoride is unique due to the presence of the propan-2-yloxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

5-bromo-2-propan-2-yloxybenzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO3S/c1-6(2)14-8-4-3-7(10)5-9(8)15(11,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXGYOGGQPRXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.